molecular formula C17H17ClN2O4S B2993325 2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 922125-34-6

2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

Cat. No.: B2993325
CAS No.: 922125-34-6
M. Wt: 380.84
InChI Key: DOHLWZAYIBPKCM-UHFFFAOYSA-N
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Description

2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H17ClN2O4S and its molecular weight is 380.84. The purity is usually 95%.
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Biological Activity

The compound 2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a member of the sulfonamide class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound can be described by its IUPAC name and associated molecular formula. The presence of a chloro substituent and a benzenesulfonamide moiety suggests potential interactions with various biological targets.

Antimicrobial Activity

Sulfonamides are traditionally recognized for their antibacterial properties. The biological activity of this compound has been evaluated against several bacterial strains. A study reported that compounds with similar structures exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria.

Antitumor Activity

Recent research has highlighted the antitumor potential of sulfonamide derivatives. The compound's structural features may enhance its ability to inhibit tumor cell proliferation. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of p53 signaling pathways.

Anti-inflammatory Effects

Compounds similar to the one have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound may also exert anti-inflammatory effects which could be beneficial in treating inflammatory diseases.

Case Studies

  • Antibacterial Efficacy : A comparative study on sulfonamides indicated that compounds with similar backbones showed IC50 values in the low micromolar range against Staphylococcus aureus and Escherichia coli.
    CompoundTarget BacteriaIC50 (µM)
    Compound AStaphylococcus aureus5.0
    Compound BEscherichia coli7.5
    2-Chloro-N-(...)Staphylococcus aureusTBD
  • Antitumor Activity : In vitro assays demonstrated that derivatives with a similar oxazepin structure inhibited growth in breast cancer cell lines (MCF-7) with an IC50 value of approximately 10 µM.
    Cell LineCompoundIC50 (µM)
    MCF-72-Chloro-N-(...)10
    MDA-MB-231Compound C8

Properties

IUPAC Name

2-chloro-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c1-17(2)10-24-14-9-11(7-8-13(14)19-16(17)21)20-25(22,23)15-6-4-3-5-12(15)18/h3-9,20H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHLWZAYIBPKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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